![molecular formula C10H9ClN2S B181879 4-Chlor-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin CAS No. 40493-18-3](/img/structure/B181879.png)
4-Chlor-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin
Übersicht
Beschreibung
“4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential therapeutic applications . It has been investigated as an inhibitor of Retinoic‐acid‐receptor‐related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . This compound, also referred to as TTP, has been shown to repress the development of Th17 cells and ameliorate the autoimmune disease manifestation in the pristane‐induced lupus nephritis mice model .
Synthesis Analysis
The synthesis of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is complex, with a tetrahydrobenzo-thieno-pyrimidine core. Molecular docking computation showed that the best binding pocket of TTP to RORγt is located in the hinge region of RORγt .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
4-Chlor-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin: Derivate wurden als potenzielle Antitumormittel identifiziert. Ihre Struktur, die Purinen ähnelt, ermöglicht es ihnen, mit verschiedenen Enzymen und Signalwegen zu interferieren, die an der Proliferation von Krebszellen beteiligt sind . Diese Verbindungen können als Kinaseinhibitoren wirken und spezifische Enzyme angreifen, die für das Fortschreiten von Krebs entscheidend sind, wodurch Metastasen und Medikamentenresistenz gehemmt werden .
Anti-Plasmodial-Eigenschaften
Diese Verbindung hat sich bei der Behandlung von Malaria als vielversprechend erwiesen. Derivate von This compound wurden auf ihre anti-plasmodialen Eigenschaften hin untersucht, die eine potenziell neue Möglichkeit für die Entwicklung von Antimalariamitteln bieten . Dies ist besonders wichtig angesichts der zunehmenden Resistenz gegen bestehende Antimalariamittel.
Hemmung des epidermalen Wachstumsfaktors
Untersuchungen zeigen, dass Derivate dieser Verbindung den epidermalen Wachstumsfaktor (EGF) hemmen können, der eine bedeutende Rolle bei der Regulierung von Zellwachstum, Proliferation und Differenzierung spielt . Durch die Hemmung von EGF könnten diese Verbindungen zur Behandlung verschiedener Krankheiten eingesetzt werden, bei denen EGF eine Rolle spielt, wie z. B. Krebs.
Behandlung von Lupusnephritis
Ein Derivat von This compound wurde auf seine Auswirkungen auf Lupusnephritis untersucht, eine Entzündung der Nieren, die durch systemischen Lupus erythematodes verursacht wird . Die Verbindung zeigte Potenzial, die Krankheit mit minimalen Auswirkungen auf die Thymocytenentwicklung zu lindern.
Forschung zu Kinaseinhibitoren
Aufgrund der strukturellen Ähnlichkeit mit Purinen werden Thienopyrimidinderivate häufig bei der Entwicklung von Kinaseinhibitoren eingesetzt. Diese Inhibitoren können zur Behandlung verschiedener Krankheiten, einschließlich Krebs, eingesetzt werden, indem sie die anomale Kinaseaktivität in Zellen angreifen .
Arzneimittelentwicklung und -synthese
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Arzneimittel. Seine einzigartige chemische Struktur macht es zu einem wertvollen Baustein in der medizinischen Chemie für die Entwicklung einer Vielzahl von therapeutischen Wirkstoffen .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is AKT1 , a critical transcriptional factor of Th17 cells . AKT1 plays a key role in the PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in more than 60% of acute myeloid leukemia (AML) patients .
Mode of Action
This compound acts as an inhibitor of AKT1 . By inhibiting AKT1, it can suppress the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells . This inhibition can lead to growth inhibition and induction of apoptosis in AML cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to decreased cell growth and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of AKT1 by 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine leads to a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells . This can potentially lead to a decrease in the proliferation of cancer cells and an increase in cancer cell death .
Biochemische Analyse
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has been shown to have significant interactions with various enzymes and proteins. For instance, it has been found to inhibit the activity of certain tyrosine kinases, which are enzymes that play a crucial role in many cellular processes . The nature of these interactions is complex and involves the formation of non-covalent bonds between the compound and the active sites of the enzymes .
Cellular Effects
The effects of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with various biomolecules. It has been found to bind to the active sites of certain enzymes, leading to their inhibition . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have been observed to change over time. Studies have shown that it has a certain degree of stability, but can also undergo degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have been found to vary with dosage . Some studies have reported threshold effects, where the compound only exerts its effects above a certain dosage . High doses have been associated with toxic or adverse effects .
Metabolic Pathways
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJDUCSVXTOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351408 | |
| Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40493-18-3 | |
| Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the anticancer activity of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine?
A1: The research paper highlights that 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (4a) demonstrated moderate anti-proliferative activity against the human oral squamous carcinoma-3 (HSC-3) cell line []. This suggests potential as an anticancer agent, although further investigation is needed.
Q2: How does the structure of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine relate to its activity?
A2: While the exact mechanism of action isn't fully elucidated in the paper, the presence of the electron-withdrawing chlorine atom at the 4-position of the thienopyrimidine scaffold is suggested to contribute to the compound's activity []. Additionally, the study mentions that the lack of chirality in 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine might be a factor in its moderate potency compared to other derivatives. Further research exploring structure-activity relationships is crucial to optimize the compound's potency and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)
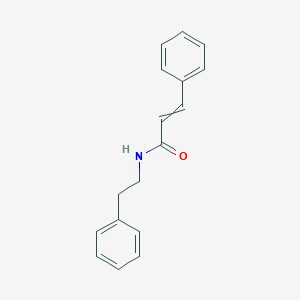
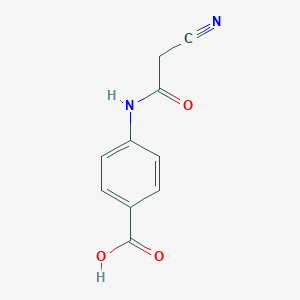

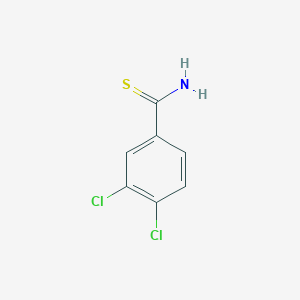
![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

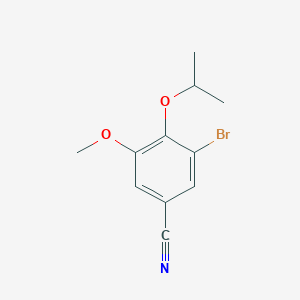

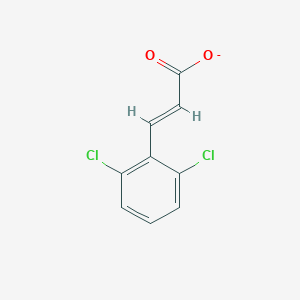
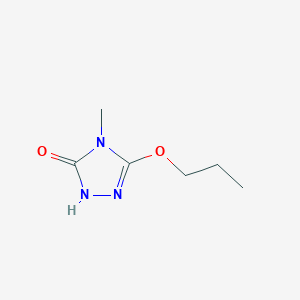

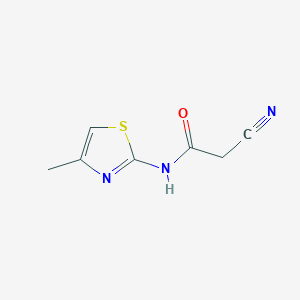
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
